GSK3368715
Overview
Description
Preparation Methods
The synthesis of EPZ019997 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
EPZ019997 undergoes various chemical reactions, primarily involving its interaction with protein arginine methyltransferases. The compound is known to produce a shift in arginine methylation states, altering exon usage and exhibiting strong anti-cancer activity . Common reagents and conditions used in these reactions include S-adenosyl-L-methionine and specific buffers to maintain the reaction environment . The major products formed from these reactions are methylated arginine residues on target proteins .
Scientific Research Applications
EPZ019997 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of protein arginine methyltransferases and their role in various biological processes . In biology, the compound is used to investigate the effects of arginine methylation on gene expression and protein function . In medicine, EPZ019997 has shown promise as an anti-cancer agent, with studies demonstrating its ability to inhibit tumor growth in multiple cancer models . Additionally, the compound is used in the development of new therapeutic strategies targeting protein arginine methyltransferases .
Mechanism of Action
EPZ019997 exerts its effects by inhibiting type I protein arginine methyltransferases, which are enzymes responsible for the methylation of arginine residues on target proteins . The inhibition of these enzymes leads to a shift in arginine methylation states, altering exon usage and affecting gene expression . The molecular targets of EPZ019997 include various protein arginine methyltransferases, such as PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8 . The pathways involved in its mechanism of action include the regulation of gene expression and protein function through arginine methylation .
Comparison with Similar Compounds
EPZ019997 is unique among type I protein arginine methyltransferase inhibitors due to its potent and reversible inhibition of multiple PRMTs . Similar compounds include other PRMT inhibitors such as GSK3326595, which targets PRMT5, and EPZ015666, which inhibits PRMT5 enzymatic activity . Compared to these compounds, EPZ019997 has a broader range of targets and exhibits strong anti-cancer activity in various cancer models . This makes it a valuable tool for studying the role of protein arginine methyltransferases in cancer and other diseases .
Properties
IUPAC Name |
N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O2/c1-5-25-15-20(16-26-6-2)9-7-17(8-10-20)19-18(13-22-23-19)14-24(4)12-11-21-3/h13,17,21H,5-12,14-16H2,1-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEGERVLTUWZPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCC(CC1)C2=C(C=NN2)CN(C)CCNC)COCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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